molecular formula C6H3Cl2N3S B021359 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 33097-13-1

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No. B021359
CAS RN: 33097-13-1
M. Wt: 220.08 g/mol
InChI Key: GLOOTGZVAHKTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The compound has been synthesized through multiple routes, highlighting its versatility. For instance, one study describes the transformation of 4,6-dichloro-2-(methylthio)pyrimidine into 4,5,6-trichloropyrimidine-2-carbonitrile, showcasing a method that involves nucleophilic displacement and chlorination steps (Kalogirou & Koutentis, 2020). Another approach focuses on the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, indicating its role in forming complex heterocyclic systems (Tumkevicius, Urbonas, & Vainilavicius, 2013).

Molecular Structure Analysis The structural and spectroscopic analysis of derivatives of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile reveals important insights into their molecular configuration and electronic properties. For example, detailed studies involving single crystal X-ray diffraction, FT-Raman, FT-IR, and NMR spectroscopy have authenticated the molecular and electronic structure of synthesized compounds, providing a foundation for understanding their reactivity and applications in nonlinear optical materials (Krishna Murthy et al., 2019).

Scientific Research Applications

  • Synthesis of Amino Acid Esters and Heterocyclic Systems : It is used for synthesizing methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids (С. Тумкявичюс, А. Урбонас, П. Вайнилавичюс, 2013) and in the preparation of derivatives bearing amino, alkylthio, amido, thioamido, tetrazolyl, and carboximidic acid ethyl ester (Yong-Goo Chang, H. S. Cho, K. Kim, 2003). It is also valuable for synthesizing new heterocyclic systems (S. Tumkevičius, 1995).

  • Synthesis of Pyrimidine Compounds : This chemical is instrumental in synthesizing various pyrimidine compounds, including thieno[2,3-d]pyrimidines and amino substituted pyrimidines (D. Briel, T. Franz, B. Dobner, 2002), and in the formation of 3, 4-diamino-6-methylthio-1H-pyrazolo[3, 4-d]pyrimidines (S. Tumkyavichyus, 1996).

  • Antimicrobial and Antitumor Properties : Some studies have identified the potential antimicrobial and antitumor properties of compounds synthesized using 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile. This includes activity against Gram-positive and Gram-negative bacteria (Essam Abdelghani et al., 2017) and in synthesizing anticancer compounds (Pravin S. Bhale et al., 2022).

  • Structural and Spectroscopic Studies : The compound is also used in structural and spectroscopic studies to understand the characteristics of chloropyrimidine derivatives (V. P. Gupta et al., 2006).

Safety And Hazards

4,6-Dichloro-2-(methylthio)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is classified as Acute Tox. 3 Oral - Skin Corr. 1B - STOT SE 3, with the target organs being the respiratory system .

properties

IUPAC Name

4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3S/c1-12-6-10-4(7)3(2-9)5(8)11-6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOOTGZVAHKTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400786
Record name 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

CAS RN

33097-13-1
Record name 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33097-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33097-13-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4,6-Dichloro-2-methylsulfanyl-pyrimidine-5-carbaldehyde oxime (7.20 g, 30.38 mmol) was added to neat thionyl chloride (29.63 g, 245 mmol), then the mixture was heated to reflux for 4 hours. The reaction mixture was poured onto ice-water. The precipitate of 4,6-dichloro-2-methylsulfanyl-pyrimidine-5-carbonitrile was collected and dried (Yield=6.15 g, 92%). 1H-NMR (300 MHz, CDCl3) δ 2.75(s, 3H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
29.63 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 4,6-dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime (2.38 g, 10 mmol) was added SOCl2 (21.8 mL, 0.30 mol) slowly at room temperature. The solution was then heated at 75° C. for about 3 hours before it was concentrated under vacuum. The residue SOCl2 was removed by evaporation with toluene (5 mL) under vacuum. The resulting solid was washed with EtOH/H2O (10 mL, 1:1) to afford 4,6-dichloro-2-(methylthio)-5-pyrimidinecarbonitrile (2.04 g, 93%). LC-MS m/z 220 (M+H)+1.99 minute; 1H-NMR (CDCl3) δ 2.64(3 H).
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
21.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 2
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 3
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 4
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 5
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 6
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Citations

For This Compound
4
Citations
S Tumkevičius - Liebigs Annalen, 1995 - Wiley Online Library
Ethyl 5‐substituted 7‐(methylthio)‐5H‐1‐thia‐3,5,6,8‐ tetra‐azaacenaphthylene‐2‐carboxylates (5a‐f) representing a new heterocyclic system were prepared by acid‐catalyzed …
C Liu, ST Wrobleski, J Lin, G Ahmed… - Journal of medicinal …, 2005 - ACS Publications
A novel class of 5-cyanopyrimidine-based inhibitors of p38α MAP kinase has been investigated. Analogues optimized through SAR iterations display low nanomolar enzymatic and …
Number of citations: 69 pubs.acs.org
L Patel, J Chandrasekhar, J Evarts… - Journal of Medicinal …, 2016 - ACS Publications
Inhibition of phosphoinositide 3-kinase δ (PI3Kδ) is an appealing target for several hematological malignancies and inflammatory diseases. Herein, we describe the discovery and …
Number of citations: 49 pubs.acs.org
VP Litvinov - Advances in heterocyclic chemistry, 2006 - Elsevier
Publisher Summary The chapter analyzes the results of studies on the synthesis, chemical transformations, and biological activities of thienopyrimidines. The known approaches to the …
Number of citations: 63 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.